Ethyl (5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate hydrochloride
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Overview
Description
Ethyl (5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate hydrochloride is a versatile small molecule with a molecular formula of C10H16ClN3O2 and a molecular weight of 245.71 g/mol . This compound is known for its unique structure, which includes a pyrazole ring substituted with an amino group and a cyclopropyl group, making it a valuable scaffold in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate hydrochloride typically involves the reaction of ethyl 2-bromoacetate with 5-amino-3-cyclopropyl-1H-pyrazole under basic conditions . The reaction proceeds through nucleophilic substitution, where the amino group of the pyrazole attacks the bromoacetate, forming the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The ethyl ester group can be hydrolyzed to form carboxylic acids or further substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, hydrazines, carboxylic acids, and various substituted pyrazoles .
Scientific Research Applications
Ethyl (5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl (5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites, modulating the activity of the target protein . The cyclopropyl group enhances the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-methyl-1H-pyrazole: Similar structure but with a methyl group instead of a cyclopropyl group.
Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate: Lacks the cyclopropyl substitution.
3-Cyclopropyl-1H-pyrazole-5-amine: Similar but without the ethyl ester group.
Uniqueness
Ethyl (5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate hydrochloride is unique due to its combination of the ethyl ester, amino group, and cyclopropyl substitution, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
ethyl 2-(5-amino-3-cyclopropylpyrazol-1-yl)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2.ClH/c1-2-15-10(14)6-13-9(11)5-8(12-13)7-3-4-7;/h5,7H,2-4,6,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGGOZXIICDHPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CC(=N1)C2CC2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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